molecular formula C22H28N2O4 B13772137 methyl (1S,15R,16S,18R,19R,20S)-18-methoxy-16-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8-tetraene-19-carboxylate CAS No. 63569-19-7

methyl (1S,15R,16S,18R,19R,20S)-18-methoxy-16-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8-tetraene-19-carboxylate

Cat. No.: B13772137
CAS No.: 63569-19-7
M. Wt: 384.5 g/mol
InChI Key: IXOBRDZTISLXQS-MNVDFJCGSA-N
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Description

Methyl (1S,15R,16S,18R,19R,20S)-18-methoxy-16-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8-tetraene-19-carboxylate is a complex organic compound with a unique pentacyclic structure. This compound is characterized by its multiple ring systems and functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (1S,15R,16S,18R,19R,20S)-18-methoxy-16-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8-tetraene-19-carboxylate involves multiple steps, including cyclization and functional group modifications. The specific synthetic routes and reaction conditions are often proprietary and vary depending on the desired purity and yield of the final product .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Methyl (1S,15R,16S,18R,19R,20S)-18-methoxy-16-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8-tetraene-19-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines.

    Electrophiles: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Methyl (1S,15R,16S,18R,19R,20S)-18-methoxy-16-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8-tetraene-19-carboxylate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in drug development for various diseases.

    Industry: Utilized in the development of new materials and as a catalyst in certain chemical processes.

Mechanism of Action

The mechanism of action of methyl (1S,15R,16S,18R,19R,20S)-18-methoxy-16-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8-tetraene-19-carboxylate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular signaling pathways. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (1S,15R,16S,18R,19R,20S)-18-methoxy-16-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8-tetraene-19-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

63569-19-7

Molecular Formula

C22H28N2O4

Molecular Weight

384.5 g/mol

IUPAC Name

methyl (1S,15R,16S,18R,19R,20S)-18-methoxy-16-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8-tetraene-19-carboxylate

InChI

InChI=1S/C22H28N2O4/c1-12-16-11-24-9-8-14-13-6-4-5-7-17(13)23-20(14)18(24)10-15(16)19(21(25)26-2)22(27-3)28-12/h4-7,12,15-16,18-19,22-23H,8-11H2,1-3H3/t12-,15-,16+,18-,19-,22+/m0/s1

InChI Key

IXOBRDZTISLXQS-MNVDFJCGSA-N

Isomeric SMILES

C[C@H]1[C@H]2CN3CCC4=C([C@@H]3C[C@@H]2[C@H]([C@@H](O1)OC)C(=O)OC)NC5=CC=CC=C45

Canonical SMILES

CC1C2CN3CCC4=C(C3CC2C(C(O1)OC)C(=O)OC)NC5=CC=CC=C45

Origin of Product

United States

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